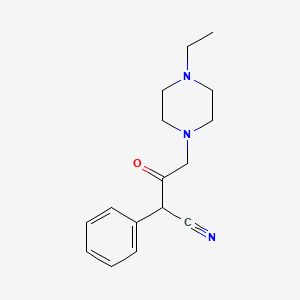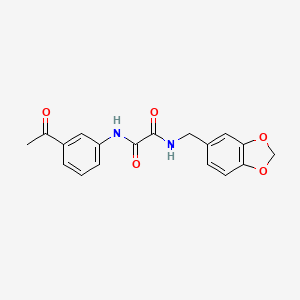
N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide
Vue d'ensemble
Description
N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. The compound has a molecular formula of C14H15NO5 and a molecular weight of 277.27 g/mol .
Mécanisme D'action
Target of Action
N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide is a furan derivative . Furan derivatives have been recognized for their remarkable therapeutic efficacy and have inspired the creation of numerous innovative antibacterial agents . .
Mode of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Méthodes De Préparation
The synthesis of N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide typically involves the reaction of 3,4,5-trimethoxyaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-cancer properties, particularly in inhibiting tubulin polymerization and heat shock protein 90 (Hsp90) activity.
Environmental Science: The compound is used as a model to study photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter.
Industrial Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide can be compared with other similar compounds such as:
Carboxine: Another furan carboxamide used as a fungicide.
Oxicarboxine: Known for its fungicidal properties.
Boscalid: A modern fungicide with a broader spectrum of activity.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-17-11-7-9(8-12(18-2)13(11)19-3)15-14(16)10-5-4-6-20-10/h4-8H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQADGXOJUNIKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(tert-butylcarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B4388415.png)

![3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride](/img/structure/B4388419.png)


![N-[4-(4-morpholinyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4388442.png)
![2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4388451.png)
![methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4388452.png)

![({4-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperazinyl}sulfonyl)dimethylamine](/img/structure/B4388465.png)
![N-butyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4388471.png)

![2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4388497.png)
![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4388504.png)
